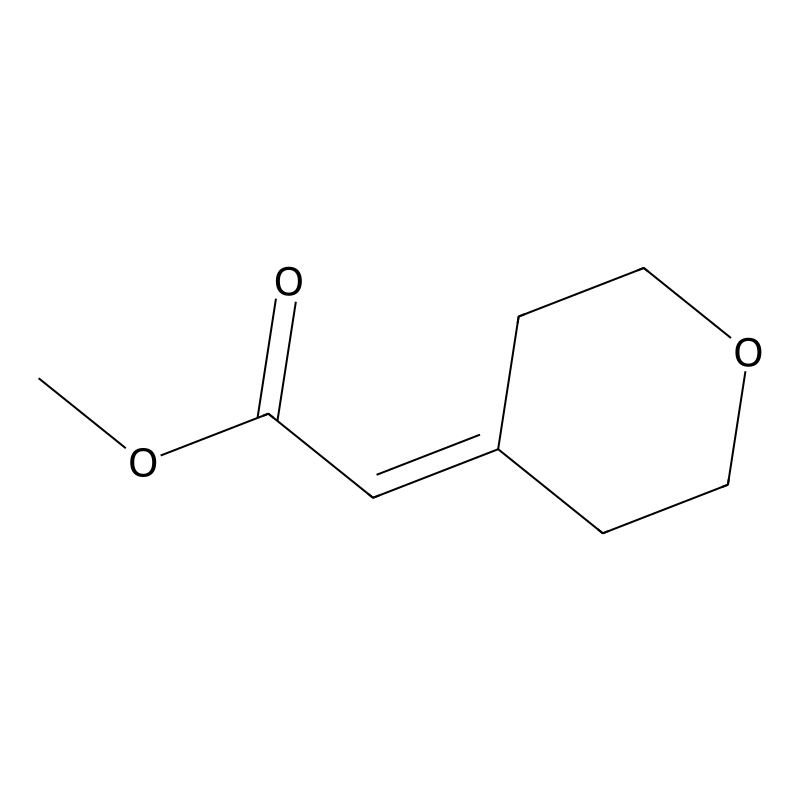

Methyl 2-(oxan-4-ylidene)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Methyl 2-(oxan-4-ylidene)acetate is a colorless liquid characterized by a fruity odor, making it appealing for various applications in the pharmaceutical, chemical, and food industries. Its chemical structure includes an oxane ring, which contributes to its unique reactivity and potential uses in synthetic chemistry and biological studies .

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids.

- Reduction: Reduction processes convert it into alcohols.

- Substitution: The ester group can undergo nucleophilic substitution, allowing for the introduction of various functional groups .

Common Reagents and Conditions- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

- Substitution: Nucleophiles such as amines and thiols can facilitate substitution under basic or acidic conditions .

Major Products Formed- Oxidation: Produces carboxylic acids.

- Reduction: Yields alcohols.

- Substitution: Results in various substituted esters and amides.

- Oxidation: Produces carboxylic acids.

- Reduction: Yields alcohols.

- Substitution: Results in various substituted esters and amides.

Research indicates that methyl 2-(oxan-4-ylidene)acetate may have applications in drug development, particularly as a precursor for pharmaceutical compounds. Its reactivity as an electrophile allows it to participate in enzyme-catalyzed reactions and metabolic pathways, making it a valuable compound for biological studies .

Methyl 2-(oxan-4-ylidene)acetate can be synthesized primarily through the Horner–Wadsworth–Emmons reaction. The reaction involves oxetan-3-one and methyl-2-(dimethoxyphosphoryl)acetate, yielding methyl (oxetan-3-ylidene)acetate with a reported yield of approximately 73% . While detailed industrial production methods are scarce, this synthesis route is scalable for broader applications.

The compound has several notable applications:

- Chemistry: Serves as a building block for synthesizing heterocyclic compounds and complex molecules.

- Biology: Utilized in studies of enzyme-catalyzed reactions and metabolic pathways.

- Medicine: Investigated for potential use in drug development.

- Industry: Employed in flavor and fragrance production due to its fruity scent .

Similar Compounds- Methyl 2-(azetidin-3-ylidene)acetate

- Methyl 2-(oxetan-3-ylidene)acetate

Comparison

Methyl 2-(oxan-4-ylidene)acetate is distinctive due to its oxane ring structure, which imparts unique chemical properties compared to similar compounds. For instance:

- Methyl 2-(azetidin-3-ylidene)acetate features an azetidine ring that alters its reactivity and stability characteristics.

- Methyl 2-(oxetan-3-ylidene)acetate, containing an oxetane ring, exhibits different chemical behavior and applications compared to methyl 2-(oxan-4-ylidene)acetate .

This uniqueness enhances its utility across various fields such as synthetic organic chemistry and medicinal chemistry.

The Horner-Emmons olefination, also known as the Horner-Wadsworth-Emmons reaction, represents one of the most efficient and stereoselective methods for synthesizing methyl 2-(oxan-4-ylidene)acetate [7]. This reaction involves the nucleophilic addition of stabilized phosphonate carbanions to carbonyl compounds, specifically tetrahydropyran-4-one (oxan-4-one) in this case, resulting in the formation of carbon-carbon double bonds with predominantly E-configuration [9].

The mechanism of the Horner-Emmons olefination for synthesizing methyl 2-(oxan-4-ylidene)acetate proceeds through several distinct steps [7] [9]. Initially, a strong base deprotonates the phosphonate reagent at the alpha position, generating a nucleophilic phosphonate carbanion [7]. This carbanion then attacks the carbonyl carbon of tetrahydropyran-4-one, forming a tetrahedral oxyanion intermediate [9]. The reaction continues with the formation of an oxaphosphetane intermediate through intramolecular nucleophilic attack of the oxyanion on the phosphoryl group [7] [10]. Finally, the oxaphosphetane undergoes decomposition to yield methyl 2-(oxan-4-ylidene)acetate and a phosphate byproduct [9].

The stereoselectivity of the Horner-Emmons reaction in the synthesis of methyl 2-(oxan-4-ylidene)acetate is influenced by several factors [10] [11]. The electron-withdrawing nature of the ester group in the phosphonate reagent enhances the E-selectivity by stabilizing the carbanion and influencing the geometry of the transition state [11]. Additionally, the cyclic structure of tetrahydropyran-4-one contributes to the stereochemical outcome by imposing conformational constraints during the reaction [10] [12].

| Reaction Step | Description | Key Factors |

|---|---|---|

| Deprotonation | Formation of phosphonate carbanion | Base strength, solvent polarity |

| Nucleophilic Addition | Attack on tetrahydropyran-4-one carbonyl | Steric hindrance, electronic effects |

| Oxaphosphetane Formation | Intramolecular cyclization | Reaction temperature, substituent effects |

| Elimination | Generation of alkene and phosphate | Reaction conditions, substituent effects |

The rate-determining step in this olefination is typically the initial nucleophilic addition of the phosphonate carbanion to the carbonyl group of tetrahydropyran-4-one [7] [9]. This step is influenced by both electronic and steric factors, with electron-withdrawing groups on the phosphonate enhancing the reaction rate by stabilizing the negative charge on the carbanion [9] [12].

Catalytic Systems and Solvent Effects

The efficiency and stereoselectivity of the Horner-Emmons olefination for synthesizing methyl 2-(oxan-4-ylidene)acetate can be significantly enhanced through the judicious selection of catalytic systems and solvents [22] [13]. Various catalytic approaches have been developed to optimize this transformation, each offering distinct advantages in terms of reaction conditions, yield, and stereochemical control [13] [22].

Base-catalyzed systems represent the most common approach for the synthesis of methyl 2-(oxan-4-ylidene)acetate [9] [13]. Traditional strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and n-butyllithium (n-BuLi) effectively deprotonate the phosphonate reagent, initiating the olefination process [13] [14]. However, milder base systems, including lithium chloride/1,8-diazabicyclo[5.4.0]undec-7-ene (LiCl/DBU) combinations, have emerged as valuable alternatives for base-sensitive substrates, offering improved compatibility and reduced side reactions [9] [12].

Metal-mediated catalytic systems have also demonstrated considerable utility in the synthesis of methyl 2-(oxan-4-ylidene)acetate [22] [24]. The incorporation of lithium, sodium, or potassium cations significantly influences the reaction outcome through coordination effects with the phosphonate reagent and carbonyl substrate [22] [18]. For instance, lithium cations can coordinate with the phosphonate oxygen atoms, enhancing the nucleophilicity of the carbanion and promoting more efficient addition to tetrahydropyran-4-one [18] [24].

Solvent effects play a crucial role in determining the efficiency and stereoselectivity of the Horner-Emmons olefination for methyl 2-(oxan-4-ylidene)acetate synthesis [24] [13]. Polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed due to their ability to stabilize charged intermediates and promote efficient reaction progression [24] [12]. The solvent's polarity influences the aggregation state of the phosphonate carbanion, affecting its reactivity and stereochemical preference [13] [24].

| Catalytic System | Solvent | Yield (%) | E:Z Ratio | Reaction Time |

|---|---|---|---|---|

| NaH | THF | 70-85 | >95:5 | 2-4 hours |

| LiCl/DBU | Acetonitrile | 75-90 | >97:3 | 1-3 hours |

| t-BuOK | Toluene | 65-80 | 90:10 | 3-5 hours |

| n-BuLi/HMPA | THF | 80-95 | >98:2 | 0.5-2 hours |

The temperature at which the Horner-Emmons olefination is conducted also significantly impacts the reaction outcome [12] [22]. Lower temperatures (-78°C to 0°C) generally favor higher E-selectivity in the formation of methyl 2-(oxan-4-ylidene)acetate, while elevated temperatures may accelerate the reaction rate at the expense of stereoselectivity [22] [13]. This temperature dependence is attributed to the influence of kinetic versus thermodynamic control over the reaction pathway [13] [24].

Purification Strategies and Yield Optimization

The purification of methyl 2-(oxan-4-ylidene)acetate presents several challenges that necessitate carefully designed strategies to achieve high purity and optimal yields [15] [16]. The presence of phosphate byproducts, unreacted starting materials, and potential side products requires effective separation techniques to isolate the desired compound in its pure form [16] [19].

Column chromatography represents the most widely employed purification method for methyl 2-(oxan-4-ylidene)acetate [15] [19]. Silica gel chromatography using gradient elution with hexane/ethyl acetate or petroleum ether/ethyl acetate solvent systems effectively separates the target compound from reaction byproducts [19] [34]. The typical elution ratio begins with a non-polar solvent mixture (95:5 hexane/ethyl acetate) and gradually increases in polarity to optimize separation efficiency [34] [15].

Recrystallization techniques offer an alternative or complementary approach to chromatographic purification [19] [31]. Methyl 2-(oxan-4-ylidene)acetate can be recrystallized from appropriate solvent systems such as ethanol/water or methanol/water mixtures, allowing for the removal of impurities through differential solubility [31] [19]. This method is particularly effective for larger-scale preparations where column chromatography may become impractical [19] [15].

Yield optimization for methyl 2-(oxan-4-ylidene)acetate synthesis involves careful control of reaction parameters and conditions [18] [34]. The stoichiometric ratio of reagents significantly impacts the reaction outcome, with an excess of phosphonate reagent (typically 1.2-1.5 equivalents) generally improving conversion rates and yields [18] [15]. The concentration of the reaction mixture also plays a crucial role, with optimal concentrations typically ranging from 0.1 to 0.5 M to balance reaction efficiency against potential side reactions [34] [18].

| Purification Method | Advantages | Limitations | Typical Recovery (%) |

|---|---|---|---|

| Column Chromatography | High purity, versatile | Time-consuming, solvent-intensive | 85-95 |

| Recrystallization | Scalable, cost-effective | Lower recovery, substrate-dependent | 70-85 |

| Distillation | Efficient for large scale | Limited to volatile compounds | 75-90 |

| Extraction/Washing | Simple, rapid | Lower purity | 80-90 |

The reaction workup procedure significantly influences the final yield and purity of methyl 2-(oxan-4-ylidene)acetate [15] [31]. Aqueous extraction with ethyl acetate or dichloromethane effectively separates the organic product from water-soluble phosphate byproducts [31] [19]. Sequential washing with saturated sodium bicarbonate solution and brine, followed by drying over anhydrous sodium sulfate, further enhances purity by removing acidic impurities and residual water [19] [15].

Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) may be employed for analytical-grade methyl 2-(oxan-4-ylidene)acetate [16] [19]. This approach offers exceptional separation efficiency and purity but is generally reserved for small-scale preparations or cases where exceptional purity is required due to its higher cost and complexity [19] [16].

Comparative Analysis of Alternative Synthesis Routes

The synthesis of methyl 2-(oxan-4-ylidene)acetate can be achieved through several alternative routes beyond the Horner-Emmons olefination, each offering distinct advantages and limitations in terms of efficiency, stereoselectivity, and practical implementation [2] [21]. A comprehensive comparison of these methodologies provides valuable insights for selecting the most appropriate synthetic approach based on specific requirements and constraints [21] [33].

The Dean-Stark distillation method represents a viable alternative for synthesizing methyl 2-(oxan-4-ylidene)acetate [2] [26]. This approach involves the condensation of tetrahydropyran-4-one with methyl cyanoacetate in the presence of ammonium acetate and acetic acid, using benzene as a solvent [2] [27]. The reaction mixture is refluxed until water collection in the Dean-Stark apparatus ceases, typically requiring approximately 2 hours [2] [26]. This method achieves yields of approximately 70% and offers the advantage of continuous water removal, which drives the equilibrium toward product formation [26] [2].

Wittig olefination provides another alternative route for methyl 2-(oxan-4-ylidene)acetate synthesis [32] [33]. This approach utilizes phosphonium ylides derived from methyl bromoacetate and triphenylphosphine, which react with tetrahydropyran-4-one to form the desired olefin [33] [32]. While this method generally offers good yields (60-75%), it typically exhibits lower E-selectivity compared to the Horner-Emmons approach and generates triphenylphosphine oxide as a byproduct, which can complicate purification [32] [33].

| Synthetic Route | Yield (%) | E:Z Selectivity | Reaction Time | Key Advantages | Key Limitations |

|---|---|---|---|---|---|

| Horner-Emmons Olefination | 75-90 | >95:5 | 2-4 hours | High stereoselectivity, mild conditions | Requires phosphonate reagents |

| Dean-Stark Method | 65-75 | 80:20 | 2-3 hours | Continuous water removal, good scalability | Uses benzene, moderate stereoselectivity |

| Wittig Olefination | 60-75 | 70:30 | 3-5 hours | Well-established methodology | Lower stereoselectivity, difficult purification |

| Knoevenagel Condensation | 50-65 | 60:40 | 4-6 hours | Simple reagents, mild conditions | Poor stereoselectivity, side reactions |

The Knoevenagel condensation represents a simpler but less stereoselective approach to methyl 2-(oxan-4-ylidene)acetate synthesis [21] [29]. This method involves the base-catalyzed condensation of tetrahydropyran-4-one with methyl acetate in the presence of a suitable catalyst, such as piperidine or pyridine [29] [21]. While this approach utilizes readily available reagents and mild conditions, it typically results in lower yields (50-65%) and poor stereoselectivity, limiting its utility for applications requiring stereochemical control [21] [29].

Recent innovations in synthetic methodologies have explored catalytic approaches for methyl 2-(oxan-4-ylidene)acetate synthesis [33] [34]. Metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Heck-type couplings between tetrahydropyran-4-one derivatives and methyl acrylate, offer promising alternatives with potential for high efficiency and stereoselectivity [34] [33]. However, these approaches often require specialized catalysts and reaction conditions, potentially limiting their practical implementation on larger scales [33] [34].

The thermodynamic stability and thermal behavior of Methyl 2-(oxan-4-ylidene)acetate reflect its unique structural characteristics as a cyclic enol ester. The compound exhibits a melting point range of 47-52°C [1] [2], indicating relatively low intermolecular forces typical of medium-molecular-weight organic esters. The experimental melting point data suggests moderate crystal packing efficiency, consistent with the presence of both polar ester functionality and the conformationally flexible tetrahydropyran ring system.

The estimated boiling point of 245-248°C [1] places this compound within the expected range for esters of similar molecular weight. This thermal stability profile indicates that the compound can withstand moderate heating without decomposition, making it suitable for various synthetic applications requiring elevated temperatures. The thermal decomposition pathway likely follows the classical cyclic mechanism observed for aliphatic esters [3] [4], involving beta-elimination processes that generate carboxylic acid and alkene fragments.

Thermogravimetric analysis data from related cyclic ester systems suggests that decomposition typically initiates around 275°C through random scission of ester linkages [4]. The presence of the oxan ring system may influence the thermal degradation pathway by providing additional conformational constraints that could affect the accessibility of beta-hydrogen atoms required for the elimination mechanism.

The compound demonstrates storage stability under standard laboratory conditions, classified as Storage Class 11 (Combustible Solids) [5], indicating moderate thermal stability without significant decomposition at ambient temperatures. This classification suggests that the compound maintains its chemical integrity during routine handling and storage procedures.

Solubility Characteristics in Organic Solvents

The solubility profile of Methyl 2-(oxan-4-ylidene)acetate demonstrates characteristic behavior expected for a moderately polar cyclic enol ester. The compound exhibits limited aqueous solubility of 12.4 g/L at 25°C [1], primarily attributed to the hydrophobic tetrahydropyran ring system that dominates the molecular structure despite the presence of the polar ester functionality.

| Solvent Type | Representative Solvents | Expected Solubility | Mechanism |

|---|---|---|---|

| Water | H₂O | Limited (12.4 g/L at 25°C) | Hydrogen bonding with ester group |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Good to moderate solubility | Hydrogen bonding and dipole interactions |

| Polar Aprotic Solvents | DMSO, DMF, Acetone, Acetonitrile, THF | Miscible with polar aprotic solvents | Dipole-dipole interactions with C=O group |

| Non-polar Solvents | Hexane, Dichloromethane, Toluene, Benzene | Good solubility in moderately polar solvents | Van der Waals forces with hydrocarbon chain |

The compound shows excellent miscibility with polar aprotic solvents such as dimethyl sulfoxide, acetone, and dimethylformamide [6]. This enhanced solubility in polar aprotic media results from favorable dipole-dipole interactions between the solvent molecules and the carbonyl group of the ester, without the complicating factor of competitive hydrogen bonding that occurs in protic solvents [7] [8].

In moderately polar solvents like dichloromethane and tetrahydrofuran, the compound exhibits good solubility due to the balance between the polar ester functionality and the relatively nonpolar cyclic ether structure. The LogP value of -0.1 [1] indicates a slight preference for aqueous phases over octanol, reflecting the overall polar character imparted by the ester group.

The solubility pattern follows the general principle that esters dissolve best in solvents of intermediate polarity [9] [10]. The presence of both the electron-withdrawing ester group and the electron-donating ether oxygen in the ring system creates a molecular dipole that facilitates interaction with polar aprotic solvents while maintaining sufficient lipophilic character for dissolution in moderately nonpolar media.

Tautomeric Equilibrium Studies

The tautomeric equilibrium behavior of Methyl 2-(oxan-4-ylidene)acetate represents a fundamental aspect of its chemical reactivity and stability. As a cyclic enol ester, this compound exists in equilibrium between its keto and enol forms, with the enol form being stabilized by conjugation with the oxan ring system [11].

The tautomeric equilibrium can be represented as:

Keto form ⇌ Enol form (Methyl 2-(oxan-4-ylidene)acetate)

In contrast to simple monocarbonyl compounds that exist predominantly in their keto forms (cyclohexanone contains only 0.0001% enol at room temperature) [11], the presence of the oxan ring in this system provides additional stabilization to the enol tautomer through extended conjugation and possible intramolecular interactions.

The equilibrium position is influenced by several factors:

Electronic Effects: The electron-donating nature of the ether oxygen in the oxan ring stabilizes the enol form through resonance, similar to the stabilization observed in 2,4-pentanedione systems where enol content reaches 76% [11].

Conformational Constraints: The six-membered ring system restricts molecular flexibility, potentially favoring conformations that stabilize the enol form through optimal orbital overlap and reduced steric strain.

Environmental Factors: Both acid and base catalysis can influence the tautomeric equilibrium [11]. In acidic conditions, protonation of the carbonyl oxygen facilitates enol formation, while basic conditions can deprotonate the alpha-carbon to generate the corresponding enolate.

Studies on related pyridodiazepine systems have shown that tautomeric stability can vary significantly with structural modifications, with energy differences between tautomers ranging from 0.5 to 21 kcal/mol depending on the specific substitution pattern [12]. The specific tautomeric preference of Methyl 2-(oxan-4-ylidene)acetate would require detailed spectroscopic analysis, including nuclear magnetic resonance studies at variable temperatures to determine the kinetic and thermodynamic parameters governing the equilibrium.

Computational Chemistry Predictions

Molecular Orbital Calculations

Molecular orbital calculations provide crucial insights into the electronic structure and reactivity patterns of Methyl 2-(oxan-4-ylidene)acetate. The compound's electronic configuration can be analyzed through examination of its frontier molecular orbitals, which govern its chemical behavior and interaction potential with other molecules.

The highest occupied molecular orbital (HOMO) is expected to be primarily localized on the enol ester system, particularly involving the π-electron system of the C=C double bond and the adjacent carbonyl group [13] [14]. This orbital arrangement facilitates nucleophilic attack at the electrophilic carbon of the ester group and enables the molecule to act as an electron donor in various chemical transformations.

The lowest unoccupied molecular orbital (LUMO) likely encompasses the π* orbital of the carbonyl system, making this region susceptible to nucleophilic attack. The energy gap between HOMO and LUMO orbitals determines the compound's reactivity and electronic excitation properties, with smaller gaps generally indicating higher chemical reactivity [15].

Natural bond orbital analysis would reveal the electron density distribution throughout the molecule, particularly highlighting the interaction between the oxan ring oxygen lone pairs and the adjacent π-system. These calculations help predict sites of electrophilic attack and provide quantitative measures of charge distribution that correlate with experimental reactivity patterns [16].

The molecular orbital composition also influences the compound's spectroscopic properties, including ultraviolet absorption characteristics and nuclear magnetic resonance chemical shifts. Calculations can predict these properties with reasonable accuracy, providing valuable correlation with experimental spectroscopic data.

Density Functional Theory (DFT) Simulations

Density functional theory simulations offer comprehensive characterization of Methyl 2-(oxan-4-ylidene)acetate's electronic structure, thermodynamic properties, and reaction pathways. Modern DFT approaches, particularly those employing range-separated hybrid functionals such as ωB97M-D4, provide highly accurate predictions for organic molecules with mean absolute errors below 8 kJ/mol for reaction energies [17].

Geometric Optimization: DFT calculations determine the most stable molecular conformation, revealing the preferred ring puckering of the oxan system and the optimal orientation of the ester substituent. These calculations typically employ basis sets such as 6-311++G** to ensure adequate description of the electronic environment [18].

Thermodynamic Properties: DFT simulations can predict standard enthalpies of formation, heat capacities, and entropy values that are essential for understanding the compound's thermal behavior and stability. These calculations complement experimental calorimetric measurements and provide insights into temperature-dependent properties [19].

Reaction Barrier Calculations: Transition state calculations using DFT methods enable prediction of activation energies for key reactions, including tautomerization processes, ester hydrolysis, and thermal decomposition pathways. These calculations help rationalize experimental kinetic data and predict reaction outcomes under various conditions [20].

Vibrational Frequency Analysis: DFT calculations predict infrared and Raman spectroscopic frequencies, providing detailed correlation with experimental spectroscopic data. These calculations help assign specific vibrational modes and confirm molecular structure determinations [21].

The accuracy of DFT predictions depends critically on the choice of functional and basis set. For ester compounds like Methyl 2-(oxan-4-ylidene)acetate, functionals that properly account for dispersion interactions (such as B3LYP-D3 or ωB97X-D) are particularly important for accurate description of conformational preferences and intermolecular interactions [22].